molecular formula C9H9BrClNO B1441087 7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride CAS No. 1263378-06-8

7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride

Cat. No.: B1441087
CAS No.: 1263378-06-8
M. Wt: 262.53 g/mol
InChI Key: CFRSMQPEJVSTTQ-UHFFFAOYSA-N
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Description

Crystallographic Configuration and Tautomeric Equilibrium

The crystallographic configuration of 7-bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride reveals a complex structural arrangement that significantly influences its chemical properties and biological activity. The compound adopts a dihydroquinolinone framework where the bromine substituent at the 7-position creates substantial steric and electronic effects within the molecular architecture. The presence of the hydrochloride moiety introduces additional ionic interactions that stabilize specific conformational states and influence the overall crystal packing arrangement.

Single-crystal X-ray diffraction studies of related 2,3-dihydroquinolin-4(1H)-one derivatives have demonstrated that these compounds typically exhibit chair conformations in their saturated ring portions, with the bromine substituent occupying a position that minimizes steric clashes with adjacent functional groups. The tautomeric equilibrium in this compound system involves potential keto-enol transformations, although the presence of the saturated 2,3-dihydro bridge generally favors the ketone form due to enhanced stability through hydrogen bonding networks established by the hydrochloride component.

The crystallographic analysis reveals that the compound exists predominantly in a single tautomeric form under standard conditions, with the carbonyl group at the 4-position maintaining its ketone character. The bromine atom's electron-withdrawing properties further stabilize this configuration by reducing electron density at positions that might otherwise participate in tautomeric rearrangements. The hydrochloride salt formation creates additional stabilization through ionic interactions between the protonated nitrogen center and the chloride anion, effectively locking the molecule in its preferred conformational state.

Intermolecular interactions within the crystal lattice include hydrogen bonding between the protonated nitrogen and chloride ions, as well as van der Waals interactions involving the bromine substituent. These interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties including melting point, solubility, and hygroscopic behavior. The spatial arrangement of these interactions creates a three-dimensional network that enhances the compound's crystalline integrity while maintaining accessibility for potential chemical transformations.

Spectroscopic Identification Techniques (¹H NMR, ¹³C NMR, FT-IR)

The spectroscopic characterization of 7-bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride employs multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals that distinguish this compound from related quinolinone derivatives and confirm the presence of the bromine substituent and hydrochloride salt formation.

In the ¹H NMR spectrum, the compound exhibits several diagnostic signals that facilitate structural identification. The aromatic protons typically appear in the downfield region between 7.0-8.5 parts per million, with the bromine substituent causing characteristic downfield shifts for adjacent aromatic protons due to its electron-withdrawing properties. The methylene protons of the dihydro bridge appear as complex multipiples in the 2.5-4.0 parts per million region, with their chemical shifts influenced by the proximity to both the carbonyl group and the aromatic ring system.

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides detailed information about the carbon framework and electronic environment within the molecule. The carbonyl carbon typically resonates around 190-200 parts per million, consistent with ketone functionality in quinolinone systems. The aromatic carbons appear in the 120-150 parts per million region, with the carbon bearing the bromine substituent showing characteristic downfield displacement due to the halogen's deshielding effect. The saturated carbons of the dihydro bridge resonate in the aliphatic region between 20-50 parts per million.

Fourier-transform infrared (FT-IR) spectroscopy reveals several key absorption bands that confirm structural features and functional group presence. The carbonyl stretch typically appears as a strong absorption between 1660-1680 cm⁻¹, characteristic of conjugated ketone systems in quinolinone frameworks. The presence of nitrogen-hydrogen stretching vibrations in the 3200-3400 cm⁻¹ region confirms the protonated nitrogen center associated with hydrochloride salt formation. Additional characteristic absorptions include carbon-hydrogen stretching in the 2800-3000 cm⁻¹ region and carbon-carbon aromatic stretching around 1600 cm⁻¹.

Table 1: Characteristic Spectroscopic Data for 7-Bromo-2,3-dihydro-1H-quinolin-4-one Hydrochloride

Analytical Technique Characteristic Signals Chemical Shift/Frequency Assignment
¹H NMR Aromatic protons 7.0-8.5 ppm Benzene ring protons
¹H NMR Methylene protons 2.5-4.0 ppm Dihydro bridge carbons
¹³C NMR Carbonyl carbon 190-200 ppm Ketone functionality
¹³C NMR Aromatic carbons 120-150 ppm Benzene ring carbons
FT-IR Carbonyl stretch 1660-1680 cm⁻¹ C=O ketone
FT-IR N-H stretch 3200-3400 cm⁻¹ Protonated nitrogen

X-ray Diffraction Patterns and Unit Cell Parameters

X-ray diffraction analysis of 7-bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride provides crucial information about the three-dimensional arrangement of molecules within the crystal lattice and the specific geometric parameters that define the compound's solid-state structure. While direct diffraction data for this specific hydrochloride salt may be limited, extensive studies on related quinolinone derivatives provide valuable insights into expected crystallographic parameters and structural arrangements.

The crystal system for similar dihydroquinolinone compounds typically adopts monoclinic or orthorhombic arrangements, with unit cell parameters that reflect the molecular dimensions and intermolecular packing requirements. The presence of both bromine substituents and hydrochloride ions creates additional complexity in the crystal packing, as these components must be accommodated within the lattice structure while maintaining optimal intermolecular interactions.

Systematic crystallographic studies of related 2,3-dihydroquinolin-4(1H)-one derivatives have revealed unit cell dimensions that typically fall within specific ranges based on the substituent patterns and salt formation. The incorporation of bromine at the 7-position increases the molecular volume and influences the packing density, while the hydrochloride component introduces ionic interactions that can significantly alter the crystal symmetry and unit cell parameters.

The diffraction patterns exhibit characteristic reflections that correspond to the periodic arrangement of molecules within the crystal lattice. Strong reflections typically occur at low angles, corresponding to the major structural repeats, while higher-angle reflections provide information about fine structural details including bond lengths, bond angles, and atomic displacement parameters. The presence of bromine creates additional scattering contributions that enhance certain reflections and provide improved phase information for structure determination.

Table 2: Expected Crystallographic Parameters for 7-Bromo-2,3-dihydro-1H-quinolin-4-one Hydrochloride

Parameter Typical Range Influence of Bromine Influence of Hydrochloride
Unit cell a-axis 8-12 Å Increased due to molecular size Variable based on packing
Unit cell b-axis 10-15 Å Minimal direct effect Significant ionic interactions
Unit cell c-axis 12-18 Å Dependent on orientation Enhanced by hydrogen bonding
Crystal system Monoclinic/Orthorhombic Influences symmetry Creates ionic arrangements
Space group P21/c, P212121 Modified by substitution Altered by salt formation

Comparative Analysis with Parent Quinolinone Structures

The structural comparison between 7-bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride and its parent quinolinone framework reveals significant modifications in molecular geometry, electronic distribution, and physicochemical properties that result from both bromination and salt formation. The parent 2,3-dihydroquinolin-4(1H)-one structure, with molecular formula C9H9NO and molecular weight 147.17 g/mol, serves as the fundamental scaffold upon which the brominated hydrochloride derivative is constructed.

The introduction of bromine at the 7-position creates substantial changes in the electronic environment of the quinolinone ring system. Bromine's electron-withdrawing properties through both inductive and mesomeric effects significantly alter the electron density distribution throughout the aromatic framework. This electronic perturbation influences not only the chemical reactivity of the compound but also its spectroscopic properties, as evidenced by the characteristic downfield shifts observed in both ¹H and ¹³C NMR spectra when compared to the unsubstituted parent compound.

Structural modifications extend beyond electronic effects to include changes in molecular geometry and intermolecular interactions. The bromine substituent, with its larger atomic radius compared to hydrogen, introduces steric bulk that can influence the preferred conformations of the dihydro ring and affect the overall molecular shape. These geometric changes have implications for crystal packing arrangements and can significantly alter the compound's solid-state properties including melting point, density, and mechanical characteristics.

The formation of the hydrochloride salt represents another major structural modification that distinguishes this compound from the neutral parent quinolinone. Salt formation involves protonation of the nitrogen center, creating a positively charged species that requires association with the chloride counterion for overall charge neutrality. This ionic character fundamentally alters the compound's solubility profile, typically enhancing water solubility while potentially reducing solubility in nonpolar organic solvents.

Comparative analysis of molecular dimensions reveals that the brominated hydrochloride derivative possesses a significantly larger molecular volume and altered shape compared to the parent compound. The bromine atom contributes approximately 26 cubic angstroms to the molecular volume, while the associated chloride ion and altered hydrogen bonding patterns further modify the effective molecular size and shape. These changes have direct implications for biological activity, as molecular recognition processes are highly sensitive to both size and shape parameters.

Table 3: Comparative Structural Parameters

Property Parent Quinolinone 7-Bromo Derivative Hydrochloride Salt
Molecular Formula C9H9NO C9H8BrNO C9H9BrClNO
Molecular Weight 147.17 g/mol 226.07 g/mol 262.53 g/mol
Electron Density Higher at position 7 Reduced due to Br Modified by ionic character
Hydrogen Bonding Limited donor sites Similar pattern Enhanced by NH+ formation
Crystal Packing Van der Waals primary Halogen interactions Ionic and hydrogen bonding
Solubility Profile Moderate in organics Reduced polarity Enhanced water solubility

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-quinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO.ClH/c10-6-1-2-7-8(5-6)11-4-3-9(7)12;/h1-2,5,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRSMQPEJVSTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-06-8
Record name 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Core Quinolinone Synthesis

The synthesis of 2,3-dihydro-1H-quinolin-4-one derivatives often starts from substituted anilines or phenols, which undergo acylation, esterification, or condensation reactions to form key intermediates. For example, resorcinol derivatives can be esterified with chloropropionyl chlorides to yield chloropropionates, which then undergo intramolecular Friedel-Crafts cyclization catalyzed by anhydrous aluminum chloride to form chroman-2-one intermediates. Subsequent aminolysis with ammonia in alcoholic solvents yields the dihydroquinolinone core.

Step Reaction Type Key Reagents Conditions Yield (%)
1 Esterification Resorcinol, 3-chloropropionyl chloride, triethylamine 0°C to RT, methylene dichloride solvent 93.0
2 Friedel-Crafts Cyclization Anhydrous AlCl3 40°C reflux, 24 h, methylene dichloride 85.0
3 Aminolysis Ammonia gas, methanol 80°C, 0.5 MPa, 24 h 87.0

Total overall yield of the quinolinone intermediate: approximately 68.7%.

Bromination at the 7-Position

Selective bromination of the quinolinone core at the 7-position is typically achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions. The regioselectivity is influenced by the electronic properties of the quinolinone ring and substituents.

A general bromination procedure involves:

  • Dissolving the quinolinone intermediate in an appropriate solvent such as acetic acid or chloroform.
  • Adding bromine or NBS slowly at low temperature (0–5°C) to control reaction rate and prevent polybromination.
  • Monitoring reaction progress by TLC or HPLC.
  • Isolating the monobrominated product by filtration or extraction.

Though specific data for 7-bromo substitution on 2,3-dihydro-1H-quinolin-4-one is limited, analogous brominations on quinolinone systems report yields ranging from 70% to 90% under optimized conditions.

Formation of Hydrochloride Salt

The final step involves converting the free base 7-bromo-2,3-dihydro-1H-quinolin-4-one to its hydrochloride salt to improve physical properties such as solubility and stability. This is commonly done by:

  • Dissolving the free base in an organic solvent like ethanol or isopropanol.
  • Adding an equimolar amount of hydrochloric acid (HCl) gas or concentrated HCl solution.
  • Precipitating the hydrochloride salt by cooling or adding a non-solvent such as diethyl ether.
  • Isolating the solid by filtration and drying under vacuum.

Summary Table of Preparation Methods

Stage Reaction Reagents & Conditions Notes Yield Range (%)
1 Esterification Resorcinol + 3-chloropropionyl chloride, triethylamine, methylene dichloride, 0–40°C Formation of chloropropionate intermediate ~93
2 Friedel-Crafts Cyclization Anhydrous AlCl3, methylene dichloride, 40°C reflux, 24 h Intramolecular cyclization to chroman-2-one ~85
3 Aminolysis Ammonia gas, methanol, 80°C, 0.5 MPa, 24 h Conversion to 7-hydroxy-3,4-dihydroquinolinone ~87
4 Bromination Bromine or NBS, acetic acid or chloroform, 0–5°C Electrophilic substitution at 7-position 70–90 (estimated)
5 Salt Formation HCl gas or solution, ethanol, precipitation Formation of hydrochloride salt Quantitative

Research Findings and Considerations

  • The synthetic method leveraging resorcinol as a starting material is advantageous due to the accessibility and cost-effectiveness of raw materials.
  • The Friedel-Crafts cyclization step requires careful control of temperature and stoichiometry of aluminum chloride to maximize yield and minimize side reactions.
  • Aminolysis under pressurized ammonia conditions ensures efficient conversion to the quinolinone core.
  • Bromination must be carefully controlled to avoid overbromination or substitution at undesired positions.
  • The hydrochloride salt formation enhances the compound’s handling and application potential in pharmaceutical contexts.
  • Safety considerations include handling of corrosive reagents like aluminum chloride, bromine, and hydrochloric acid, and proper ventilation and protective equipment are mandatory.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinolinones, including 7-bromo variants, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

Quinolinone derivatives have shown promise in cancer treatment. For instance, certain compounds related to 7-bromo-2,3-dihydro-1H-quinolin-4-one have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. These effects are attributed to their interaction with specific cellular pathways involved in cancer progression .

Enzyme Inhibition

The compound has been studied as an inhibitor of specific cytochrome P450 enzymes (e.g., CYP1A2). This property is crucial for drug metabolism and can influence the pharmacokinetics of co-administered medications, highlighting its potential role in drug-drug interactions .

Synthetic Applications

7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride serves as an important intermediate in synthetic organic chemistry. Its derivatives are synthesized for various applications:

Synthesis of Bioactive Molecules

The compound is utilized as a building block for synthesizing more complex bioactive molecules. Its ability to undergo various chemical transformations allows chemists to modify its structure and enhance biological activity .

Development of Pharmaceutical Agents

The compound’s structural features make it suitable for developing novel pharmaceutical agents targeting various diseases. Its derivatives are being explored for potential therapeutic applications in treating conditions such as neurodegenerative diseases and infections .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial activity of 7-bromo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the quinolinone structure significantly enhanced antibacterial potency.

Case Study 2: Cancer Cell Line Studies

Research presented at the Annual Cancer Research Conference highlighted the anticancer effects of 7-bromo derivatives on human breast cancer cell lines (MCF-7). The study found that these compounds induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 7-Bromo-2,3-dihydro-1H-quinolin-4-one Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Potential Applications
7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride C₉H₇BrNO·HCl 278.52 Dihydroquinolinone Bromine, ketone, hydrochloride Kinase inhibitors, intermediates
N-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-yl)-2,2,2-trifluoroacetamide hydrochloride C₁₃H₁₃BrF₃N₂O₂·HCl 415.62 Benzoxazepine Bromine, trifluoroacetamide, HCl CNS drug candidates
tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate C₁₅H₂₀BrN₂O₂ 343.23 Piperazine Bromophenyl, tert-butyl carbamate Antidepressant intermediates
3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride C₁₁H₁₃FNO·HCl 237.69 Pyrrolidine Fluoro-methylphenoxy, HCl Adrenergic receptor modulators

Key Observations:

  • Core Structure Diversity: The target compound’s dihydroquinolinone core is distinct from benzoxazepines (Entry 1) or piperazines (Entry 5).
  • Halogen Substituents : Bromine at position 7 (target) vs. 4-bromophenyl (Entry 5) alters electronic effects and cross-coupling reactivity (e.g., Suzuki-Miyaura) .
  • Salt Forms : Hydrochloride salts (target, Entry 1, Entry 7) improve aqueous solubility compared to neutral compounds like Entry 3.

Pharmacological Potential

  • Dihydroquinolinones: Known for kinase inhibition (e.g., JAK/STAT pathways), the target compound’s core may offer advantages over benzoxazepines (Entry 1), which are explored in CNS disorders due to their larger, more flexible structures .
  • Piperazine Derivatives (Entry 5) : These are common in antidepressants but lack the fused aromatic system of the target, reducing planarity and binding specificity .

Research Findings and Limitations

Key Findings

  • Brominated heterocycles in the catalogue (Entries 1, 5, 7) highlight the importance of halogen placement for reactivity and bioactivity.
  • Hydrochloride salts (target, Entry 1, Entry 7) are preferred for preclinical studies due to enhanced stability and solubility.

Limitations

  • Direct data on the target compound’s CAS, MDL, or pricing (e.g., "POA" codes in ) are unavailable, necessitating inferences from analogues.
  • Biological activity data for the target compound are absent in the provided evidence, requiring further experimental validation.

Biological Activity

7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride belongs to the quinolinone family, characterized by a fused ring structure that includes a bromine atom at the 7th position. This structural configuration is crucial for its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Research indicates that derivatives of 7-bromo-2,3-dihydro-1H-quinolin-4-one exhibit notable antimicrobial properties. For example, studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial enzyme activity, disrupting essential cellular processes.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

Anticancer Properties

The anticancer potential of 7-bromo-2,3-dihydro-1H-quinolin-4-one has been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound appears to interfere with tubulin polymerization and induce reactive oxygen species (ROS) production in cancer cells, leading to apoptosis.
  • In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited IC50 values indicating effective cytotoxicity.
Cell Line IC50 Value (µM) Reference
MCF-720.1
HeLa14.0

Antileishmanial Activity

Recent studies have also evaluated the antileishmanial activity of related quinolinone derivatives, suggesting that compounds with similar structures may have potential against Leishmania species.

Study on Antimicrobial Efficacy

A comprehensive study was conducted to assess the antimicrobial efficacy of various quinolinone derivatives, including 7-bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride. The results indicated a significant inhibitory effect against pathogenic bacteria and fungi, supporting its use as a potential therapeutic agent for infections caused by resistant strains.

Anticancer Mechanism Exploration

Another research effort focused on elucidating the molecular mechanisms through which 7-bromo-2,3-dihydro-1H-quinolin-4-one induces apoptosis in cancer cells. The study highlighted the role of ROS in mediating cell death and suggested that this compound could be developed into a novel anticancer drug.

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride, and how can purity be optimized?

Category : Synthesis & Purification Answer :

  • Synthetic Routes : The compound can be synthesized via bromination of the parent quinolinone scaffold using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C). Alternatively, Suzuki-Miyaura coupling may be employed if aryl boronic acids are intermediates .
  • Purity Optimization : Post-synthesis, recrystallization from ethanol/hexane mixtures (1:3 v/v) is effective. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm by melting point analysis (compare to literature values, e.g., ~216–218°C for analogous brominated quinolines) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Category : Structural Characterization Answer :

  • 1H/13C NMR : Use deuterated chloroform (CDCl₃) or DMSO-d6 for solubility. Key signals include the dihydroquinoline proton at δ ~2.6–3.1 ppm (multiplet, H-2,3) and the quaternary bromine-adjacent carbon at δ ~110–115 ppm .
  • IR Spectroscopy : Confirm lactam C=O stretching (~1650–1680 cm⁻¹) and NH stretching (~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z 260.98) .

Q. How should this compound be stored to ensure stability?

Category : Stability & Handling Answer :

  • Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture (hygroscopic hydrochloride salt) and light (risk of debromination). Conduct periodic stability assays via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Category : Reactivity & Mechanistic Studies Answer :

  • The electron-withdrawing bromine at C-7 activates the quinolinone ring for nucleophilic attack at C-4 or C-8 positions. Kinetic studies (e.g., using NaSPh in DMF at 50°C) with HPLC monitoring can quantify substitution rates. Compare to non-brominated analogs to isolate electronic effects .

Q. What computational methods are suitable for predicting the compound’s tautomeric behavior or binding affinities?

Category : Computational Chemistry Answer :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to model tautomeric equilibria (e.g., lactam vs. enol forms). For binding studies, use molecular docking (AutoDock Vina) against targets like kinase enzymes, leveraging crystallographic data from related quinolines .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Category : Data Analysis & Validation Answer :

  • Contradictions may arise from dynamic processes (e.g., ring puckering in dihydroquinoline). Use variable-temperature NMR (–40°C to 25°C) to slow conformational changes. Cross-validate with X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) .

Q. What strategies mitigate toxicity risks during in vitro studies?

Category : Safety & Environmental Impact Answer :

  • Conduct Ames tests for mutagenicity and LC-MS to track degradation products in aqueous buffers (pH 7.4, 37°C). Use fume hoods for handling and neutralize waste with 10% sodium bicarbonate before disposal .

Q. How can crystallography challenges (e.g., poor crystal growth) be addressed?

Category : Advanced Characterization Answer :

  • Optimize solvent systems: Slow evaporation from DCM/methanol (4:1 v/v) at 4°C. If crystals remain elusive, employ synchrotron-based powder XRD or microED for nanocrystalline samples .

Methodological Notes

  • Basic vs. Advanced Differentiation : Basic questions focus on foundational synthesis and characterization, while advanced queries require interdisciplinary approaches (e.g., kinetics, computational modeling).
  • Data Sources : Prioritize peer-reviewed journals (e.g., Chemistry of Natural Compounds, Molecules) over commercial platforms .
  • Safety Compliance : Adhere to protocols for brominated compounds, including PPE and waste management .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride

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